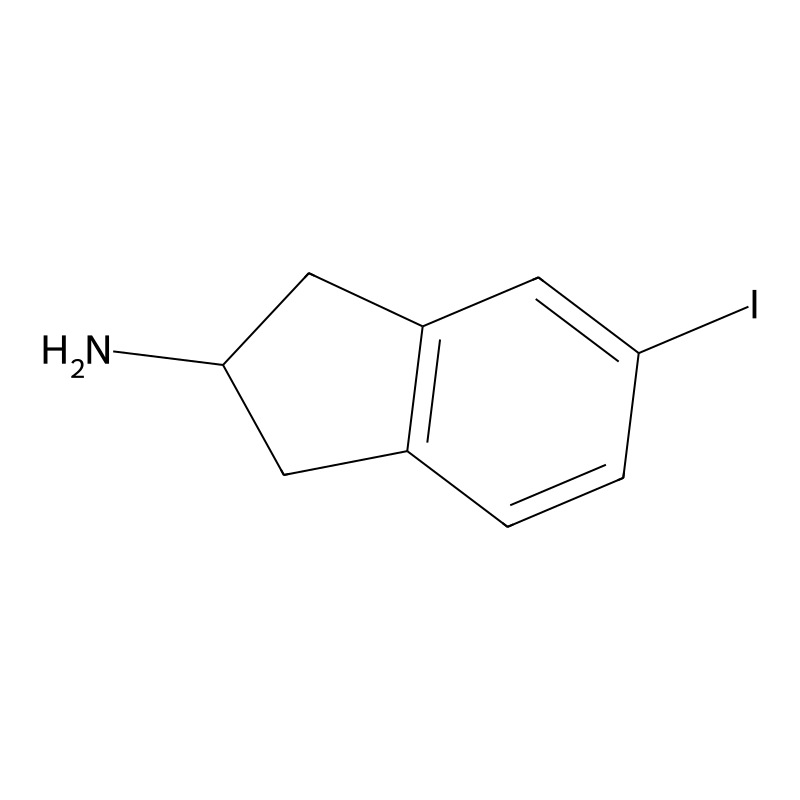5-Iodo-2-aminoindane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Neurochemical Studies
- 5-IAI is a drug which acts as a releasing agent of serotonin, norepinephrine, and dopamine . It was developed in the 1990s by a team led by David E. Nichols at Purdue University .
- The methods of application in these studies typically involve administering the compound to laboratory animals and observing its effects on neurotransmitter release .
- The results of these studies have shown that 5-IAI fully substitutes for MDMA in rodents and is a putative entactogen in humans .
Drug Discovery
- 5-IAI is a rigid analogue of p-iodoamphetamine producing MDMA-like effects . This makes it a potential candidate for the development of new psychoactive substances.
- The methods of application in drug discovery typically involve synthesizing the compound and testing its effects in vitro and in vivo .
- The outcomes of these studies are typically proprietary to the researchers or organizations conducting them .
5-Iodo-2-aminoindane, commonly referred to as 5-IAI, is a psychoactive compound classified as a releasing agent for neurotransmitters such as serotonin, norepinephrine, and dopamine. Developed in the 1990s by a research team led by David E. Nichols at Purdue University, 5-IAI is structurally related to other compounds like 3,4-methylenedioxymethamphetamine (MDMA) but possesses distinct pharmacological properties. The chemical formula for 5-IAI is , with a molar mass of approximately 259.090 g/mol .
The precise mechanism by which 5-IAI exerts its effects is not fully understood. However, research suggests it functions by increasing the release of serotonin, norepinephrine, and dopamine from neurons in the brain []. This action may be similar to MDMA, which also elevates levels of these neurotransmitters, leading to feelings of euphoria, emotional connection, and increased sociability [].
The synthesis of 5-Iodo-2-aminoindane typically involves several steps:
- Starting Materials: The synthesis often begins with commercially available indane derivatives.
- Halogenation: Iodination is performed to introduce the iodine atom at the 5-position of the indane ring.
- Amination: The introduction of an amino group at the 2-position can be achieved through reductive amination or other amination techniques.
- Purification: The final product is purified using methods such as recrystallization or chromatography to isolate pure 5-IAI .
Research on the interactions of 5-IAI with various neurotransmitter systems has revealed its complex pharmacodynamics. Studies indicate that it may interact with serotonin receptors and transporters, leading to increased serotonin release while also affecting dopamine pathways . The compound's potential for neurotoxicity raises concerns regarding its safety profile and necessitates further investigation into its long-term effects on brain health.
Several compounds share structural or functional similarities with 5-Iodo-2-aminoindane. Here are some notable examples:
| Compound Name | Structural Similarity | Unique Properties |
|---|---|---|
| 3,4-Methylenedioxymethamphetamine (MDMA) | Phenethylamine derivative | Strong entactogenic effects; widely studied for therapeutic use |
| Methylenedioxyamphetamine (MDA) | Similar core structure | Known for empathogenic effects; slightly more neurotoxic than MDMA |
| 2-Aminoindane | Core structure | Less potent; serves as a precursor to other psychoactive compounds |
| p-Iodoamphetamine | Iodinated analog | More potent stimulant effects; higher neurotoxicity |








